molecular formula C11H7N3S B8370171 2-Cyano-6-(4-pyridylthio)pyridine

2-Cyano-6-(4-pyridylthio)pyridine

Cat. No.: B8370171
M. Wt: 213.26 g/mol
InChI Key: OYCXCOLTCYSPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-(4-pyridylthio)pyridine is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a 4-pyridylthio (-S-C5H4N) substituent at the 6-position. Its molecular formula is C11H7N3S, with a molecular weight of 213.26 g/mol. This compound is of interest in medicinal chemistry and materials science, though direct data on its synthesis or applications are absent in the provided evidence.

Properties

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

6-pyridin-4-ylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C11H7N3S/c12-8-9-2-1-3-11(14-9)15-10-4-6-13-7-5-10/h1-7H

InChI Key

OYCXCOLTCYSPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC2=CC=NC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

  • Cyano-Containing Analogs: 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (HB675, ): Features a cyano group at the 3-position, a methoxy (-OCH3) at the 5-position, and a trimethylsilyl (-Si(CH3)3) group at the 4-position. The cyano group here likely reduces electron density at the pyridine ring, similar to the target compound. However, the silyl group adds steric hindrance and lipophilicity, which the target compound lacks . tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (HB677, ): Includes a cyano group at the 3-position and a carbamate (-OC(O)NH-t-Bu) substituent.
  • Sulfur-Free Analogs: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (): Contains a fluorine (electron-withdrawing) and pyrrolidinyl (electron-donating) group. The fluorine’s electronegativity contrasts with the cyano group in the target compound, while the pyrrolidinyl substituent introduces conformational flexibility .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Cyano-6-(4-pyridylthio)pyridine C11H7N3S 213.26 Cyano (2-), 4-pyridylthio (6-)
5-Methoxy-4-(trimethylsilyl)nicotinonitrile (HB675) C10H14N2OSi 206.32 Cyano (3-), methoxy (5-), trimethylsilyl (4-)
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (HB677) C12H15N3O3 249.27 Cyano (3-), methoxy (5-), carbamate (4-)
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (HB274) C9H12ClNO3 217.65 Chloro (2-), dimethoxymethyl (3-), hydroxymethyl (4-)

Key Observations :

  • The target compound’s molecular weight (213.26 g/mol) is intermediate between HB675 (206.32 g/mol) and HB274 (217.65 g/mol).
  • The 4-pyridylthio group contributes a sulfur atom (32.07 g/mol), increasing molecular weight compared to oxygenated analogs like HB675.

Commercial Availability and Pricing

  • Cyano- and Silyl-Containing Compounds: HB675 and HB677 are priced at $400/1g, reflecting the cost of synthesizing sterically hindered or functionalized derivatives .
  • Chloro-Substituted Derivatives: HB274 (chloro and dimethoxymethyl groups) is priced at $400/1g, similar to cyano-containing analogs, suggesting substituent complexity drives cost .

Research Implications and Limitations

  • Electronic Effects: The cyano group in the target compound may enhance electrophilic reactivity compared to methoxy or pyrrolidinyl substituents in analogs like HB677 or .
  • Thioether vs. Ether/Silyl Groups: The 4-pyridylthio group’s sulfur atom may improve solubility in nonpolar solvents compared to oxygenated analogs, though this is speculative without experimental data.
  • Limitations : Direct data on the target compound’s synthesis, stability, or applications are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.